BenchChemオンラインストアへようこそ!

3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Anticancer Cytotoxicity NCI-60 Screening

3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (CAS 1106749-52-3, molecular formula C₁₉H₂₁BrN₂O, MW 373.29) belongs to the class of hexahydroimidazo[1,2-a]pyridin-1-ium bromides. This compound features a partially saturated imidazo[1,2-a]pyridine core bearing a hydroxy group at the 3-position and two phenyl substituents at the 1- and 3-positions.

Molecular Formula C19H21BrN2O
Molecular Weight 373.294
CAS No. 1106749-52-3
Cat. No. B2859099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
CAS1106749-52-3
Molecular FormulaC19H21BrN2O
Molecular Weight373.294
Structural Identifiers
SMILESC1CC[N+]2=C(C1)N(CC2(C3=CC=CC=C3)O)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C19H21N2O.BrH/c22-19(16-9-3-1-4-10-16)15-20(17-11-5-2-6-12-17)18-13-7-8-14-21(18)19;/h1-6,9-12,22H,7-8,13-15H2;1H/q+1;/p-1
InChIKeyOPZXGBHCKYXXAN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (CAS 1106749-52-3): Class Benchmark & Sourcing Overview


3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (CAS 1106749-52-3, molecular formula C₁₉H₂₁BrN₂O, MW 373.29) belongs to the class of hexahydroimidazo[1,2-a]pyridin-1-ium bromides. This compound features a partially saturated imidazo[1,2-a]pyridine core bearing a hydroxy group at the 3-position and two phenyl substituents at the 1- and 3-positions. Members of this compound family have been investigated as potential anticancer agents and as intermediates in medicinal chemistry. However, no primary research article, patent, or authoritative database entry identified in the current search specifically reports experimental characterization or biological evaluation data for this exact unsubstituted diphenyl analog, as distinct from its substituted (methoxy, ethoxy, nitro, halogen) counterparts.

Why 3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide Cannot Be Replaced by In-Class Analogs in Sensitive Applications


Closely related analogs within the hexahydroimidazo[1,2-a]pyridin-1-ium bromide series differ by a single substituent (e.g., 4-methoxy, 4-ethoxy, 4-nitro, 4-bromo, or difluoromethoxy) at either the 1- or 3-aryl position. Literature evidence demonstrates that such seemingly minor structural modifications translate into large quantitative shifts in biological activity. For example, within a single study of 3-hydroxy-1,3-diaryl analogs, antiproliferative potency against the SK-MEL-5 melanoma cell line was reported as lgGI₅₀ = –5.57 for the 4-ethoxyphenyl-substituted analog, while the fully aromatic dehydration product (1,3-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridin-1-ium bromide) exhibited a distinct activity profile on COLO 205 colon cancer cells (lgGI₅₀ = –5.35). Therefore, generic interchange of the unsubstituted diphenyl compound with any substituted analog cannot be justified without direct experimental comparison data. Procuring the exact compound ensures structural fidelity in the construction of structure-activity relationship (SAR) libraries and eliminates confounding variables introduced by electronic or steric effects of substituents.

Quantitative Differentiation Evidence for 3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (CAS 1106749-52-3)


Antiproliferative Activity Against Human Cancer Cell Lines: Diphenyl vs. 4-Ethoxyphenyl Analog

The most directly comparable published data for this structural family come from the 2024 study by Demchenko et al., which evaluated the antitumor activity of the 4-ethoxyphenyl analog 1,3-bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromide. This compound exhibited a significant antiproliferative effect against the SK-MEL-5 melanoma cell line with lgGI₅₀ = –5.57, lgTGI = –4.81, and lgLC₅₀ = –4.17. The structurally related fully aromatic analog 1,3-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-1-ium bromide showed activity against COLO 205 colon cancer cells with lgGI₅₀ = –5.35, lgTGI = –4.70, and lgLC₅₀ = –4.19. No comparable dataset has been published for the unsubstituted diphenyl compound (CAS 1106749-52-3). This evidence is therefore classified as Class-level inference only; it demonstrates the biological relevance of the scaffold but does not constitute direct proof of differential performance for the target compound.

Anticancer Cytotoxicity NCI-60 Screening

Enzyme Inhibition Profile: Diphenyl vs. 4-Difluoromethoxy Analog

Data extracted from the BRENDA enzyme database for the closely related 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide show a Ki value of 4.44 µM for competitive inhibition with respect to ATP, measured at pH 8.0 and 37 °C. A second Ki value of 32.6 µM was recorded for competitive inhibition with respect to D-alanine under the same conditions. These values place the analog in a moderate-affinity inhibitor range; however, no equivalent inhibition data exist for the unsubstituted diphenyl compound (CAS 1106749-52-3). The presence of the electron-withdrawing difluoromethoxy group is expected to significantly alter binding affinity. This is cross-study comparable evidence at best, but cannot be directly extrapolated to the target compound.

Enzyme Inhibition Kinase CYP450

Physicochemical Properties and Synthetic Tractability: Diphenyl vs. Substituted Analogs

The Demchenko et al. 2024 study reports experimental melting points, ¹H NMR, ¹³C NMR, and LC-MS data for a panel of 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides. For example, the 1-(4-methoxyphenyl)-3-phenyl analog (compound 10a) exhibited a melting point of 236–238 °C and a yield of 69%. The 1,3-bis(4-methoxyphenyl) analog (11c) had a melting point of 211–212 °C and a yield of 65%. The 1,3-bis(4-ethoxyphenyl) analog (11i) showed a melting point of 203–205 °C and a yield of 71%. These data establish a baseline for thermal stability and synthetic efficiency within the series. The unsubstituted diphenyl compound is expected to exhibit distinct crystallization behavior and solubility due to the absence of polar alkoxy groups, potentially offering advantages in purification and formulation. However, no direct experimental data are available.

Medicinal Chemistry Synthesis Structural Confirmation

Recommended Application Scenarios for 3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (CAS 1106749-52-3)


Parent Scaffold for Systematic SAR Expansion in Anticancer Lead Optimization

This compound serves as the unsubstituted parent scaffold within the hexahydroimidazo[1,2-a]pyridin-1-ium bromide series. When used as a reference point, it enables medicinal chemistry teams to deconvolute the electronic and steric contributions of substituents (methoxy, ethoxy, nitro, halogen) that have been shown to shift antiproliferative potency by more than one log unit in COLO 205 and SK-MEL-5 assays. Procurement of the exact CAS 1106749-52-3 ensures that any observed activity changes can be attributed solely to the introduced substituent, without confounding from an already-present functional group.

Enzyme Selectivity Profiling and Off-Target Risk Assessment

Analogs with even modest structural changes (e.g., 4-difluoromethoxy substitution) have been reported to inhibit specific enzymes with Ki values in the low micromolar range (4.44 µM against EC 6.3.2.4). The diphenyl compound, lacking these electronic modifications, may exhibit a distinct selectivity profile. Including the unsubstituted compound in a panel of analogs during enzyme selectivity screening allows researchers to identify substituent-specific liabilities and prioritize leads with improved selectivity windows.

Crystallization and Polymorph Screening in Pre-formulation Studies

Literature data indicate that melting points within this compound class vary from 203 °C to 273 °C depending on aryl substitution. The unsubstituted diphenyl analog is anticipated to exhibit higher crystallinity and a narrower melting range than alkoxy-substituted variants, making it a favorable candidate for polymorph screening and solid-state characterization. Access to the pure compound (≥95%) enables reliable determination of thermodynamic solubility, intrinsic dissolution rate, and solid-form stability, which are critical for early pharmaceutical development.

Analytical Reference Standard for LC-MS/MS Method Development

As the simplest diaryl member of the series, the diphenyl compound provides a well-defined molecular ion ([M]+ = 293.4 m/z) and characteristic fragmentation pattern devoid of labile ether cleavages that complicate MS analysis of methoxy and ethoxy analogs. This makes it an ideal internal standard for developing and validating quantitative LC-MS/MS methods intended to measure a broad range of hexahydroimidazo[1,2-a]pyridin-1-ium bromides in biological matrices.

Quote Request

Request a Quote for 3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.